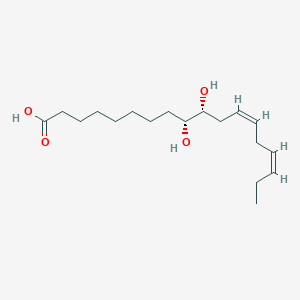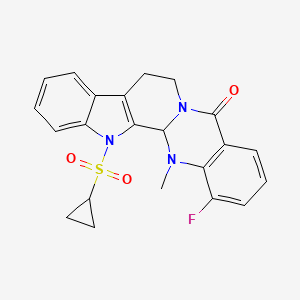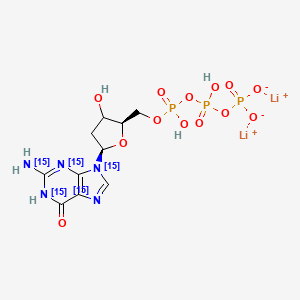
DNA-PK Substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA-dependent protein kinase substrate (DNA-PK substrate) is a critical component in the DNA damage response pathway. It plays a significant role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound is a part of the DNA-PK complex, which includes the DNA-PK catalytic subunit and the Ku heterodimer. This complex is essential for maintaining genomic stability and preventing mutations that could lead to cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of DNA-PK substrate involves the synthesis of duplex DNA substrates with specific modifications. For instance, a series of duplex DNA substrates with site-specific cisplatin-DNA adducts can be prepared. Terminal biotin modification and streptavidin blocking are employed to direct DNA-PK binding to the unblocked termini with a specific DNA strand orientation and cisplatin-DNA adduct position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of recombinant DNA technology to produce the necessary proteins and DNA substrates in large quantities. This process may include the use of bacterial or yeast expression systems to produce the DNA-PK catalytic subunit and Ku heterodimer, followed by purification and assembly of the DNA-PK complex.
Analyse Chemischer Reaktionen
Types of Reactions: DNA-PK substrate undergoes several types of reactions, primarily phosphorylation. The DNA-PK complex phosphorylates various substrates, including itself, in response to DNA damage. This phosphorylation is crucial for the activation of the DNA-PK complex and the subsequent repair of DNA double-strand breaks .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP, which serves as the phosphate donor for phosphorylation reactions. The conditions for these reactions typically involve the presence of double-stranded DNA ends, which are necessary for the activation of the DNA-PK complex .
Major Products: The major products formed from the reactions involving this compound are phosphorylated proteins. These phosphorylated proteins play essential roles in the DNA damage response and repair processes .
Wissenschaftliche Forschungsanwendungen
DNA-PK substrate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA repair and the role of protein kinases in cellular processes. In biology, this compound is crucial for understanding the cellular response to DNA damage and the maintenance of genomic stability .
In medicine, this compound is a target for cancer therapy. Inhibitors of DNA-PK are being developed and tested in clinical trials as potential treatments for various types of cancer. These inhibitors can sensitize cancer cells to radiotherapy and chemotherapy, making them more effective . In industry, this compound is used in the development of diagnostic tools and therapeutic agents for diseases related to DNA damage and repair .
Wirkmechanismus
The mechanism of action of DNA-PK substrate involves its role in the DNA-PK complex. Upon DNA damage, the Ku heterodimer binds to the DNA ends and recruits the DNA-PK catalytic subunit. This recruitment leads to the activation of the DNA-PK complex, which then phosphorylates various substrates, including itself. This phosphorylation is essential for the repair of DNA double-strand breaks through the non-homologous end joining pathway .
Vergleich Mit ähnlichen Verbindungen
DNA-PK substrate is unique compared to other similar compounds due to its specific role in the DNA damage response and repair. Similar compounds include other members of the phosphatidylinositol 3-kinase-related kinase family, such as ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related. These kinases also play roles in the DNA damage response but have different substrates and mechanisms of action .
List of Similar Compounds:- Ataxia-telangiectasia mutated
- Ataxia-telangiectasia and Rad3-related
- Mammalian target of rapamycin
- SMG1
- Transformation/transcription domain-associated protein
Eigenschaften
Molekularformel |
C82H123N19O24 |
|---|---|
Molekulargewicht |
1759.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H123N19O24/c1-43(2)36-56(74(116)97-59(39-48-41-87-51-21-11-10-20-49(48)51)76(118)90-52(22-12-14-32-83)71(113)93-55(82(124)125)23-13-15-33-84)96-77(119)60(40-67(108)109)95-69(111)46(6)89-73(115)58(38-47-18-8-7-9-19-47)94-68(110)45(5)88-70(112)54(28-31-66(106)107)91-72(114)53(27-29-64(86)103)92-78(120)61(42-102)99-75(117)57(37-44(3)4)98-79(121)62-24-16-34-100(62)81(123)63-25-17-35-101(63)80(122)50(85)26-30-65(104)105/h7-11,18-21,41,43-46,50,52-63,87,102H,12-17,22-40,42,83-85H2,1-6H3,(H2,86,103)(H,88,112)(H,89,115)(H,90,118)(H,91,114)(H,92,120)(H,93,113)(H,94,110)(H,95,111)(H,96,119)(H,97,116)(H,98,121)(H,99,117)(H,104,105)(H,106,107)(H,108,109)(H,124,125)/t45-,46-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |
InChI-Schlüssel |
SJMFTLLFJBDVDZ-MDLTZENWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)
![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)






![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

